molecular formula C29H25N3O4 B11541825 4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

Cat. No.: B11541825
M. Wt: 479.5 g/mol
InChI Key: KJRWYYJVEXIXAR-UXHLAJHPSA-N
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Description

4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions.

Another method involves the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine . This process can be used to introduce the imidazo[1,2-a]pyridine moiety into the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: NBS in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol lies in its combination of the imidazo[1,2-a]pyridine and phenol moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

2-methoxy-4-[3-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C29H25N3O4/c1-34-25-17-22(12-13-23(25)33)28-29(32-15-7-6-10-27(32)31-28)30-18-21-11-14-24(26(16-21)35-2)36-19-20-8-4-3-5-9-20/h3-18,33H,19H2,1-2H3/b30-18+

InChI Key

KJRWYYJVEXIXAR-UXHLAJHPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OCC5=CC=CC=C5

Origin of Product

United States

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